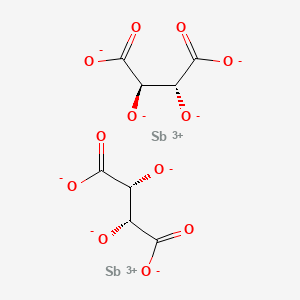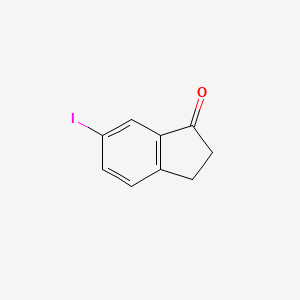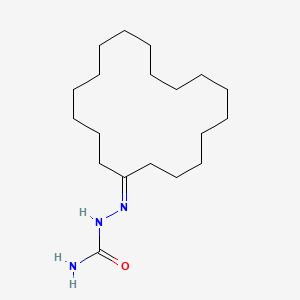
Manganese(II) sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(II) sulfite is a chemical compound of manganese and sulfur . It is a metal sulfate where the oxidation state of manganese is +2 . It is a pink crystalline solid .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the solvothermal synthesis of manganese sulfides, where the phase structure and morphology of MnS could readily be tuned by adjusting the sulfur sources and solvents . Another method involves reacting sulfur dioxide with powdered manganese dioxide .Molecular Structure Analysis
The crystal structure of this compound is similar to that of sodium chloride . The pink color of MnS likely results from poor coupling between the lowest energy unoccupied Mn orbitals, resulting in discrete states rather than a delocalized band .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it reacts with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate . In acid solution, H2O2 becomes a reducing agent, and the MnO2 will dissolve .Physical And Chemical Properties Analysis
This compound is a pink crystalline solid . The pink color of MnS likely results from poor coupling between the lowest energy unoccupied Mn orbitals, resulting in discrete states rather than a delocalized band .Aplicaciones Científicas De Investigación
DNA Oxidation Catalysis : Manganese(II) salts can catalyze sulfite autoxidation, causing substantial DNA damage in conjunction with sulfite. This process involves the generation of reactive intermediates responsible for DNA oxidation (R. Jameton, J. Muller, & C. Burrows, 2002).
Manganese Ore Leaching : Manganese(II) sulfite has been used for percolation leaching of manganese ore, utilizing aqueous SO2 for effective manganese dissolution due to its fast dissolution kinetics and low temperature requirements (C. Abbruzzese, 1990).
Water Treatment : Manganese-catalyzed sulfite activation, combined with electrolysis, enhances the removal rate of organic contaminants, such as bisphenol A, in water treatment processes (Lixin Jia, X. Pei, & Fei Yang, 2019).
Chemiluminescence Studies : Manganese(II) complexes exhibit chemiluminescence during the oxidation of various compounds by manganese(III), (IV), and (VII) in acidic solutions. This phenomenon has potential applications in analytical chemistry (N. W. Barnett et al., 2002).
Atomic Absorption Spectrometry : this compound is utilized in a flow injection analysis-flame atomic absorption spectrometry system for indirect determination of sulfite, offering a method for efficient sulfite determination in various samples (R. Zare‐Dorabei, S. Boroun, & M. Noroozifar, 2018).
Manganese Electrodeposition : this compound is relevant in manganese electrodeposition processes, offering guidelines for cleaner and more efficient conditions in the production of steel and aluminum alloys (Jianming Lu, D. Dreisinger, & T. Glück, 2014).
Phosphorescent Material Applications : Manganese(II) complexes, including those with sulfite, show potential as phosphorescent materials for applications in electroluminescence, information recording, and temperature sensors (Peng Tao, Shu-juan Liu, & W. Wong, 2020).
Biomimetic Sensors : Manganese(II) complexes are used in biomimetic sensors for detection of sulfite ions, demonstrating electrocatalytic properties toward sulfite oxidation (W. Machini & M. F. Teixeira, 2014).
NMR Paramagnetic Probing : Manganese(II) ions serve as paramagnetic probes for investigating aqueous solutions of polyelectrolytes, revealing binding characteristics and hydration degrees (R. Amirov et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
manganese(2+);sulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPCGTWHYQICV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Indeno[2,1:4,5]imidazo[1,2-a]purine-6,12-dione, 3,5,5a,10b-tetrahydro-5a,10b-dihydroxy-](/img/no-structure.png)
![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)







